Isoquinoline-6-carboxylic acid
Description
Properties
IUPAC Name |
isoquinoline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-10(13)8-1-2-9-6-11-4-3-7(9)5-8/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAHADRJWVCICR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30622653 | |
| Record name | Isoquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30622653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106778-43-2 | |
| Record name | 6-Isoquinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106778-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30622653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoquinoline-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Temperature and Pressure Effects in Hydrogenation
The patent highlights the impact of hydrogen pressure on deprotection efficiency. For example, hydrogenating 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydrothis compound hydrochloride at 1 atm and 50°C achieved 91% yield, whereas increasing pressure to 4 atm reduced yield to 84% due to over-reduction or catalyst poisoning.
Chemical Reactions Analysis
Types of Reactions
Isoquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert it into isoquinoline-6-carboxaldehyde or isoquinoline-6-methanol.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as bromine, chlorine, and nitric acid are used for halogenation and nitration reactions.
Major Products Formed
Oxidation: this compound derivatives.
Reduction: Isoquinoline-6-carboxaldehyde, isoquinoline-6-methanol.
Substitution: Halogenated isoquinoline derivatives, nitroisoquinoline derivatives.
Scientific Research Applications
Isoquinoline-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including alkaloids and pharmaceuticals.
Medicine: this compound derivatives exhibit various pharmacological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It is used in the production of dyes, pigments, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of isoquinoline-6-carboxylic acid and its derivatives involves interactions with various molecular targets and pathways. For example, some derivatives inhibit enzymes involved in cell proliferation, leading to anticancer effects. Others may interact with bacterial cell walls, exhibiting antimicrobial properties. The specific mechanism depends on the functional groups present in the derivative and the target molecule.
Comparison with Similar Compounds
Positional Isomers of Isoquinolinecarboxylic Acids
The position of the carboxylic acid substituent on the isoquinoline backbone significantly influences physicochemical properties and applications:
Impact of Positional Isomerism :
- Reactivity : The 5- and 8-isomers exhibit faster reaction kinetics in esterification due to accessible carboxyl groups.
- Solubility : The 8-isomer’s solubility in water is ~20% higher than the 6-isomer, attributed to enhanced hydrogen bonding .
Ester Derivatives
Esterification of the carboxylic acid group modifies lipophilicity and bioavailability:
Applications : Ethyl esters are preferred in prodrug design, while methyl esters are common in medicinal chemistry for their stability under physiological conditions .
Substituted Derivatives
Halogenated Derivatives
Chlorination introduces electronegative groups, altering electronic properties:
Biological Relevance : Chlorinated derivatives show enhanced antimicrobial activity, with MIC values ≤10 μM against Gram-positive bacteria .
Hydroxy and Methoxy Derivatives
Tetrahydroisoquinoline Derivatives
Reduction of the aromatic ring impacts conjugation and bioavailability:
Pharmacological Use : Tetrahydro derivatives are explored for CNS-targeted therapies due to enhanced blood-brain barrier penetration .
Quinoline vs. Isoquinoline Analogues
Structural differences between quinoline and isoquinoline backbones affect electronic properties:
| Compound | CAS No. | Molecular Weight (g/mol) | Key Differences |
|---|---|---|---|
| Quinoline-6-carboxylic acid | 10349-57-2 | 173.17 | Quinoline’s nitrogen at position 1 (vs. isoquinoline’s position 2) alters dipole moment (2.1 D vs. 1.8 D), influencing crystal packing |
Biological Activity
Isoquinoline-6-carboxylic acid (IQCA) is a significant compound in medicinal chemistry, primarily due to its diverse biological activities. This article delves into the biological activity of IQCA, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a bicyclic structure that includes a nitrogen atom within the isoquinoline ring system. Its carboxylic acid functional group enhances its solubility and reactivity, making it a versatile compound for various biological applications.
Mechanisms of Biological Activity
The biological activity of IQCA can be attributed to several mechanisms:
- Enzyme Inhibition : IQCA has been shown to inhibit specific enzymes that play crucial roles in metabolic pathways. For instance, it can inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.
- Receptor Interaction : The compound may bind to various receptors, modulating their activity and influencing cellular signaling pathways. This interaction can lead to altered physiological responses.
- DNA Intercalation : Like many isoquinoline derivatives, IQCA can intercalate into DNA, which may affect gene expression and cellular proliferation.
Anticancer Properties
Research indicates that IQCA exhibits significant anticancer properties. A study demonstrated that derivatives of IQCA inhibit the proliferation of cancer cells by inducing apoptosis through the modulation of the IL-6/JAK2/STAT3 signaling pathway. Specifically, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid was shown to attenuate colon carcinogenesis in animal models by blocking IL-6 mediated signals .
Antimicrobial Activity
IQCA has also been evaluated for its antimicrobial properties. It has demonstrated effectiveness against various bacterial strains and fungi. The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes.
Case Studies
-
Colon Cancer Study :
- Objective : To evaluate the antiproliferative activity of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
- Methodology : Administered to DMH-induced colorectal carcinoma rats at doses of 10 and 25 mg/kg for 15 days.
- Findings : Histopathological analysis showed a reduction in tumor size and improved biochemical markers associated with cancer progression. ELISA tests confirmed decreased levels of IL-6, indicating effective modulation of inflammatory pathways .
-
Antimicrobial Efficacy Assessment :
- Objective : To test the antimicrobial efficacy of IQCA against pathogenic bacteria.
- Results : The compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli in agar diffusion tests. The minimal inhibitory concentration (MIC) values indicated potent antimicrobial activity comparable to standard antibiotics.
Comparative Analysis with Related Compounds
| Compound | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| This compound | High | Moderate | Enzyme inhibition; DNA intercalation |
| Isoquinoline-5-carboxylic acid | Moderate | Low | Receptor binding |
| Quinoline-6-carboxylic acid | High | High | Enzyme inhibition; receptor interaction |
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for characterizing Isoquinoline-6-carboxylic acid, and how should data interpretation be approached?
- Methodological Answer : Characterization typically employs nuclear magnetic resonance (NMR) for structural elucidation (e.g., identifying substituents at position 6), infrared spectroscopy (IR) to confirm the carboxylic acid functional group, and mass spectrometry (MS) for molecular weight validation. X-ray diffraction (XRD) is critical for crystallographic confirmation. Cross-referencing spectral data with computational predictions (e.g., density functional theory) enhances accuracy. For reproducibility, experimental conditions (e.g., solvent, temperature) must align with published protocols .
Q. What synthetic routes are commonly used to prepare this compound, and what are their limitations?
- Methodological Answer : Common routes include cyclization of appropriately substituted precursors (e.g., via Pfitzinger or Friedländer reactions) or direct functionalization of isoquinoline scaffolds. Challenges include regioselectivity at the 6-position and maintaining carboxylic acid stability under harsh conditions. Solvent selection (e.g., polar aprotic solvents) and catalytic systems (e.g., Pd-mediated cross-coupling) can mitigate side reactions. Detailed protocols for analogous compounds are available in PubChem datasets .
Q. How can researchers ensure purity and identity validation of synthesized this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment (>95% purity). Identity confirmation requires a combination of NMR (e.g., H and C spectra) and elemental analysis. For novel derivatives, single-crystal XRD is definitive. Documenting melting points and comparing them to literature values adds robustness .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound derivatives?
- Methodological Answer : Utilize design of experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading, reaction time). Response surface methodology (RSM) identifies optimal conditions. For example, increasing electron-withdrawing groups at the 6-position may require milder acidic conditions to prevent decarboxylation. Post-reaction purification (e.g., recrystallization in ethanol/water mixtures) enhances yield .
Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?
- Methodological Answer : Cross-validate assays under standardized conditions (e.g., cell line authentication, controlled pH). Meta-analyses of published data can identify outliers due to solvent effects (e.g., DMSO concentration) or assay interference. Computational docking studies (e.g., using AutoDock Vina) may reconcile discrepancies by modeling binding interactions .
Q. How should researchers design stability studies for this compound under varying environmental conditions?
- Methodological Answer : Conduct accelerated stability testing by exposing the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC and identify byproducts with LC-MS. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life. Buffer systems (e.g., phosphate at pH 7.4) mimic physiological conditions .
Q. What computational approaches are effective for predicting the reactivity of this compound in catalytic systems?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. Molecular dynamics simulations assess solvent effects. Open-source tools like ORCA or Gaussian provide accessible platforms. Validate predictions with experimental kinetics (e.g., rate constants via UV-Vis spectroscopy) .
Q. How can researchers address challenges in scaling up laboratory synthesis of this compound?
- Methodological Answer : Pilot studies should evaluate heat and mass transfer limitations (e.g., using microreactors for exothermic steps). Process analytical technology (PAT) monitors critical quality attributes in real-time. Green chemistry principles (e.g., solvent substitution with ionic liquids) improve scalability and sustainability .
Guidance for Methodological Rigor
- Literature Review : Use databases like PubMed and SciFinder to identify gaps in synthesis or application data. Prioritize peer-reviewed journals over patents for mechanistic insights .
- Ethical Compliance : Adhere to safety protocols for handling corrosive intermediates (e.g., carboxylic acid chlorides) and document waste disposal methods per institutional guidelines .
- Data Reproducibility : Archive raw spectral data and crystallographic files (e.g., CIF formats) in public repositories like Zenodo for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
